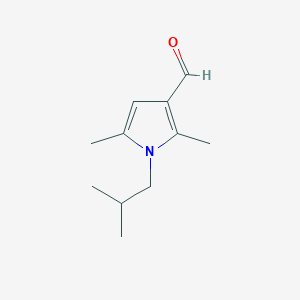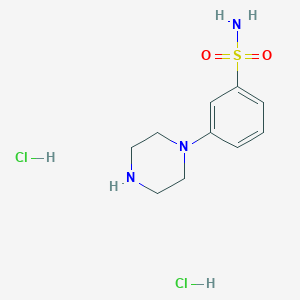![molecular formula C22H20N2O2S2 B2493767 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea CAS No. 2319850-33-2](/img/structure/B2493767.png)
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea, also known as BN82002, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. In
作用機序
The mechanism of action of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, and inhibit the NF-κB pathway, which mediates inflammation and cell death. In cancer, this compound has been found to induce DNA damage and activate the p53 pathway, which regulates cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the activation of the NF-κB pathway and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuroscience, this compound has been shown to reduce oxidative stress and inflammation, and improve mitochondrial function and synaptic plasticity. In cancer, this compound has been found to induce DNA damage and inhibit the growth and proliferation of cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and alleviate symptoms of inflammatory diseases.
実験室実験の利点と制限
The advantages of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea for lab experiments include its high purity, good yield, and potential therapeutic applications in various fields. However, the limitations of this compound include its complex synthesis method, limited availability, and potential toxicity and side effects.
将来の方向性
There are several future directions for the research and development of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea. In neuroscience, further studies are needed to investigate the long-term effects of this compound on cognitive function and neurodegenerative diseases, and to optimize its pharmacokinetics and delivery methods. In cancer, further studies are needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials, and to identify the optimal combination with other anticancer agents. In inflammation, further studies are needed to elucidate the molecular mechanisms of this compound in different models of inflammatory diseases, and to develop more specific and potent analogs of this compound. Overall, the research on this compound has the potential to lead to the development of novel therapeutics for various diseases, and to advance our understanding of the underlying molecular mechanisms.
合成法
The synthesis of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea involves the reaction of 2-bromo-N-(naphthalen-1-ylmethyl)acetamide with 2,3’-bithiophene-5-carbaldehyde in the presence of a base, followed by the reaction with hydroxylamine hydrochloride and subsequent purification steps. The final product is obtained in good yield and high purity, making it suitable for further research and development.
科学的研究の応用
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and inflammation. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and alleviate symptoms in animal models of inflammatory diseases.
特性
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-19(21-9-8-20(28-21)17-10-11-27-14-17)13-24-22(26)23-12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,14,19,25H,12-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBTCIJSGFDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)



![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)



![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)